(+)-(S)-Tylophorine-d8
Description
Overview of Phenanthroindolizidine Alkaloid Class in Natural Products Chemistry
Phenanthroindolizidine alkaloids represent a significant class of natural products, with over 60 identified members. nih.govbenthamdirect.comresearchgate.net These compounds are primarily isolated from plants belonging to the Moraceae and Asclepiadaceae families. nih.govbenthamdirect.comresearchgate.net Their distinct pentacyclic structure, which features a phenanthrene (B1679779) ring fused to an indolizidine ring system, has garnered considerable attention from the scientific community. nih.gov The biosynthesis of these complex molecules originates from amino acid precursors, specifically tyrosine, phenylalanine, and ornithine. mdpi.com
The allure of phenanthroindolizidine alkaloids lies in their diverse and potent biological activities. benthamdirect.com Research has demonstrated their efficacy as anticancer, anti-inflammatory, antiviral, and antiamoebic agents. nih.govnih.govnih.gov Their cytotoxic effects against various cancer cell lines are particularly noteworthy. nih.gov For instance, the alkaloid antofine has shown potent antiproliferative activity in lung and intestinal cancer cells. nih.gov The mechanism of action for many of these alkaloids involves the inhibition of protein and nucleic acid synthesis. nih.govnih.govnih.gov
Historical Context and Isolation of Tylophorine (B1682047) Analogues
The study of phenanthroindolizidine alkaloids dates back to 1884 when Tylophora indica was included in the Bengal pharmacoepia for its medicinal properties. nih.gov The first isolation of a member of this class, (R)-tylophorine, occurred in 1935 from Tylophora indica. nih.govcabidigitallibrary.orgnih.gov Initially, the stereochemistry of tylophorine was incorrectly assigned as (S) but was later revised to (R) following total synthesis and optical rotation measurements. nih.gov
Since this initial discovery, numerous other tylophorine analogues have been isolated from various plant species. These include tylophorinine, tylophorinidine, septicine (B1245501), and isotylocrebrine, which were isolated from Tylophora indica (also known as Tylophora asthmatica). cabidigitallibrary.orgacademicjournals.org Further investigations of Tylophora species, such as the Formosan Tylophora ovata, have led to the isolation of new septicine and phenanthroindolizidine alkaloids, including tylophovatines A, B, and C. thieme-connect.comresearchgate.net Alkaloids have also been extracted from the fruit latex of Ficus botryocarpa and the stems of Ficus septica. nih.goviomcworld.com The low natural abundance of these compounds has spurred significant efforts in their total synthesis to enable further investigation into their therapeutic potential. nih.gov
Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Medicinal Chemistry Research, exemplified by (+)-(S)-Tylophorine-d8
Deuterium labeling, the replacement of hydrogen atoms with their heavier isotope deuterium, is a powerful tool in chemical biology and medicinal chemistry. clearsynth.comsymeres.comthalesnano.com This isotopic substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the mass difference between hydrogen and deuterium. nih.govacs.orgnih.govunam.mx The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions that involve the cleavage of this bond. unam.mx
This principle is strategically employed in drug development to enhance the metabolic stability of drug candidates. clearsynth.comsymeres.com By selectively deuterating positions on a molecule that are susceptible to metabolic breakdown, researchers can often reduce the rate of clearance and extend the drug's half-life in the body. symeres.com This can lead to improved pharmacokinetic profiles and potentially more effective and safer medicines. clearsynth.com Beyond altering metabolism, deuterium labeling is also invaluable for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in mass spectrometry for accurate quantification. symeres.comthalesnano.com The use of deuterium-labeled compounds like this compound allows researchers to probe the intricate details of its biological interactions and metabolic fate.
Scope and Academic Relevance of (+)-(S)-Tylophorine Research
Research into (+)-(S)-Tylophorine and its analogues is of significant academic interest due to their potent and diverse biological activities. researchgate.net The unnatural (S)-enantiomer of tylophorine has demonstrated more potent inhibition of cancer cell growth in vitro compared to its natural (R)-enantiomer. nih.gov In the National Cancer Institute's 60-cell line screen, (+)-(S)-tylophorine exhibited a uniform and powerful inhibitory effect on cell growth, with particular selectivity towards melanoma and lung tumor cell lines. researchgate.net
Properties
CAS No. |
1795785-68-0 |
|---|---|
Molecular Formula |
C₂₄H₁₉D₈NO₄ |
Molecular Weight |
401.52 |
Synonyms |
(S)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-d8; NSC 717335-d8; NSC 76387-d8; NSTP 0G01-d8; Tylophorin-d8; (13aS)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-d8; |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for + S Tylophorine and Its Deuterated Variants
Total Asymmetric Synthesis of (+)-(S)-Tylophorine
The enantioselective synthesis of (+)-(S)-Tylophorine is crucial for detailed biological evaluation. Over the years, several elegant strategies have been devised to control the stereochemistry at the C-13a position, which is key to its biological function.
Catalytic Asymmetric Allylation and Intramolecular Cyclization Approaches
A notable strategy for the asymmetric synthesis of (S)-Tylophorine involves a catalytic asymmetric allylation of an aldehyde as a key step. rsc.org This reaction establishes the crucial stereocenter early in the synthetic sequence. For instance, the allylation of a phenanthrene-containing aldehyde can generate a homoallylic alcohol with high enantioselectivity. This intermediate then undergoes a series of transformations, including an unexpected one-pot DMAP-promoted isocyanate formation and a Lewis acid-catalyzed intramolecular cyclization, to construct the complete pentacyclic core of the alkaloid. rsc.org This approach highlights the power of catalytic asymmetric methods in providing efficient access to chiral building blocks for complex natural product synthesis. rsc.org
Enantioselective Intramolecular Alkene Carboamination as a Key Step
A highly efficient and convergent enantioselective synthesis of (S)-(+)-Tylophorine has been achieved utilizing a copper(II)-catalyzed intramolecular alkene carboamination as the pivotal step. nih.gov This reaction constructs the chiral indolizidine ring system in a single step with good control of stereochemistry. nih.gov The synthesis commences from commercially available 3,4-dimethoxybenzyl alcohol and proceeds in eight steps. nih.gov The key carboamination step involves the cyclization of a sulfonamide precursor, which serves both to activate the substrate and to induce enantioselectivity. nih.gov This methodology is amenable to the synthesis of either enantiomer of tylophorine (B1682047) from a common intermediate, offering flexibility for structure-activity relationship studies. nih.gov
| Key Reaction | Catalyst/Reagents | Significance | Reference |
| Enantioselective Intramolecular Alkene Carboamination | Copper (II) complexes | Constructs the chiral indolizidine ring enantioselectively. | nih.gov |
| Pictet-Spengler Reaction | Formaldehyde | Final ring closure to form the indolizidine ring. | nih.gov |
Chiron Approach Utilizing Chiral Pool Precursors (e.g., Proline, Glutamic Acid)
The chiron approach, which utilizes readily available chiral molecules from nature, has been a cornerstone in the enantioselective synthesis of phenanthroindolizidine alkaloids. nih.gov Both (R)- and (S)-enantiomers of tylophorine have been synthesized using this strategy, starting from chiral pool precursors like L-proline and (S)-glutamic acid. nih.govnih.gov
A synthesis starting from L-proline achieved a racemization-free route to (S)-(+)-Tylophorine in nine linear steps. acs.org This approach underscores the utility of proline as a versatile chiral building block for accessing the indolizidine core of the alkaloid. nih.gov Similarly, the first enantioselective synthesis of (S)-(+)-tylophorine, which also established the absolute configuration of the natural product, started from (S)-glutamic acid. nih.gov These syntheses demonstrate the power of leveraging nature's chirality to achieve stereocontrol in the total synthesis of complex molecules.
Free Radical Cyclization and Oxidative Coupling Methods
Free radical cyclizations have also been employed as a key strategy in the synthesis of (+)-(S)-Tylophorine. For example, a synthesis commencing from L-proline features a free-radical cyclization of an N-aziridinylimine to construct the six-membered ring of the indolizidine core. acs.orgthieme-connect.com This method provides a powerful tool for forming C-C bonds under mild conditions. thieme-connect.com
The construction of the phenanthrene (B1679779) moiety often relies on oxidative coupling reactions. An oxidative cyclization and aromatization using phenyliodine(III)bis(trifluoroacetate) (PIFA) on a diaryl precursor is one effective method to form the tricyclic phenanthrene system. nih.gov Other oxidative coupling conditions using reagents like vanadium oxytrifluoride (VOF₃) have also been reported for the synthesis of the phenanthrene core. nih.gov These methods are crucial for assembling the aromatic portion of the tylophorine scaffold. nih.govnih.gov
Rhodium(III)-Catalyzed C-H Activation in Related Alkaloid Syntheses
While not yet reported as a key step in a completed total synthesis of (+)-(S)-Tylophorine itself, Rhodium(III)-catalyzed C-H activation represents a powerful and modern strategy for the synthesis of related heterocyclic systems, including indolizines and quinolizinones. researchgate.netresearchgate.net This methodology allows for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach to building complex molecular architectures. rsc.org The application of Rh(III)-catalyzed C-H activation/annulation cascades could provide novel and efficient routes to key intermediates or the final core structure of phenanthroindolizidine alkaloids. The development of such strategies for the synthesis of (+)-(S)-Tylophorine is a promising area for future research.
Deuterium (B1214612) Labeling Approaches for (+)-(S)-Tylophorine-d8 Synthesis
While specific synthetic routes for this compound are not detailed in the reviewed literature, several established methods for deuterium labeling could be applied to its synthesis. Isotope labeling is a valuable tool in drug discovery and metabolic studies. clearsynth.com
One potential strategy is late-stage hydrogen isotope exchange (HIE) . This would involve treating the final, fully synthesized (+)-(S)-Tylophorine molecule with a deuterium source, such as D₂O, in the presence of a suitable catalyst (e.g., palladium on carbon). nih.gov This method offers the advantage of introducing deuterium at the end of the synthesis, but achieving specific labeling to create a d8 variant would depend on the reactivity of the different C-H bonds in the molecule and may be challenging to control. Microwave-assisted H-D exchange is a modern technique that can accelerate this process. nih.gov
Another approach would be to incorporate deuterium through the use of deuterated building blocks during the synthesis. For example, key starting materials or intermediates could be synthesized in their deuterated forms. This allows for precise control over the location and number of deuterium atoms incorporated. This could involve reductive deuteration steps or using deuterated reagents at specific points in the synthetic pathways described in section 2.1. clearsynth.com
Biosynthetic labeling is another possibility, where a living organism or cell culture capable of producing tylophorine alkaloids is fed deuterated precursors. nih.gov The organism's metabolic processes would then incorporate the deuterium into the final natural product. This method is powerful for studying biosynthetic pathways but may be less practical for producing large quantities of a specifically labeled compound like this compound. nih.gov
The choice of labeling strategy would depend on the desired labeling pattern, efficiency, and the scalability of the process. clearsynth.com
Strategic Incorporation of Deuterium Atoms at Specific Positions
The synthesis of deuterated compounds can generally be approached in two ways: multi-step synthesis from available deuterated precursors or post-synthesis hydrogen-deuterium (H/D) exchange. google.comgoogle.com For a complex molecule like (+)-(S)-Tylophorine, both strategies offer distinct advantages.
Late-Stage H/D Exchange: This method involves exchanging specific hydrogen atoms for deuterium on the fully formed tylophorine scaffold or a late-stage intermediate. Transition-metal catalysis is a common technique for facilitating C-H activation and subsequent deuteration. nih.gov For the phenanthrene moiety of tylophorine, a method involving a transition metal catalyst (e.g., palladium) in deuterium oxide (D₂O) under heat and pressure could achieve deuteration of the aromatic rings. google.com This approach is efficient but may sometimes lack perfect regioselectivity, leading to a mixture of isotopologues.
Reductive Deuteration: Specific deuterium atoms can be incorporated during the synthesis by using deuterated reagents. For instance, if a synthetic route involves the reduction of a ketone or an imine, a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) could be replaced with its deuterated counterpart, sodium borodeuteride (NaBD₄). This would precisely place a deuterium atom at the site of reduction. Similarly, catalytic deuterogenation using deuterium gas (D₂) and a catalyst like palladium on carbon (Pd/C) can be used to reduce double bonds, incorporating two deuterium atoms across the former π-bond.
An overview of potential deuteration strategies is presented below:
| Method | Deuterium Source | Typical Application Site | Key Features |
| H/D Exchange | D₂O, Acetone-d6 | Aromatic C-H bonds (Phenanthrene) | Can be performed on late-stage intermediates. google.comnih.gov |
| Reductive Deuteration | NaBD₄, LiAlD₄ | Carbonyls, Imines | Site-specific incorporation at the reduction center. |
| Catalytic Deuterogenation | D₂ gas with Pd, Pt, or Ni catalyst | Alkenes, Alkynes | Incorporates two deuterium atoms across a double or triple bond. |
Precursor Design for Deuterated Phenanthrene or Indolizidine Moieties
A more precise method for creating specifically labeled compounds like this compound is to build the molecular scaffold using precursors that already contain deuterium atoms. This approach offers greater control over the exact location and number of deuterium labels.
Deuterated Phenanthrene Moiety: The synthesis of the phenanthrene core can be achieved through various methods, such as the Bardhan–Sengupta synthesis or palladium-catalyzed annulation reactions. quimicaorganica.orgresearchgate.net To create a deuterated version, one could start with commercially available deuterated aromatic compounds, such as deuterated benzene (B151609) or naphthalene. google.com For example, a Suzuki-Miyaura coupling followed by an intramolecular aldol (B89426) condensation could be used to construct the phenanthrene scaffold from a deuterated arylboronic acid and a deuterated methyl 2-bromophenylacetate. nih.gov This ensures that the deuterium atoms are stably incorporated into the aromatic framework from the beginning of the synthesis.
Deuterated Indolizidine Moiety: The indolizidine ring system's synthesis often involves the formation and reduction of cyclic imines or amides. researchgate.netutas.edu.au Deuterium can be strategically introduced during these steps. For instance, in a synthesis that uses a Pauson-Khand cycloaddition to build the indolizidine core, deuterated reagents could be employed in the creation of the necessary 2-allylpyrrolidine (B1599746) precursors. nih.govnih.gov Alternatively, if the synthesis involves a cyclization followed by reduction, using a reagent like lithium aluminum deuteride (B1239839) (LiAlD₄) would place deuterium atoms on the carbons adjacent to the nitrogen atom within the indolizidine ring.
Synthesis of (+)-(S)-Tylophorine Analogues and Derivatives
The potent biological activity of tylophorine has prompted extensive research into the synthesis of analogues and derivatives to explore structure-activity relationships (SAR), improve pharmacological properties, and reduce toxicity. nih.govnih.goviiarjournals.org Modifications have been targeted at both the phenanthrene and indolizidine portions of the molecule.
Phenanthrene Ring Modifications
The rigid, planar phenanthrene structure is considered crucial for high activity, but it also contributes to poor aqueous solubility. researchgate.net Therefore, modifications often aim to introduce groups that can improve this property without sacrificing potency.
Researchers have designed and synthesized novel series of tylophorine derivatives by introducing various aminomethyl and amide groups onto the phenanthrene ring. researchgate.net These modifications can alter the molecule's polarity and ability to interact with biological targets. Similarly, introducing additional substituents like hydroxyl groups on the B-ring of the phenanthrene core has been explored to optimize activity. nih.gov
Table of Representative Phenanthrene Ring Modifications:
| Modification Type | Position | Example Substituent | Potential Impact |
| Aminomethylation | Phenanthrene Ring | {Ethyl[2-(morpholin-4-yl)ethyl]amino}methyl | Enhanced polarity, altered target binding. researchgate.net |
| Amidation | Phenanthrene Ring | Various amide groups | Modified solubility and pharmacokinetic profile. researchgate.net |
| Hydroxylation | B-Ring (e.g., C7) | -OH | Increased polarity, potential for new hydrogen bonding interactions. nih.gov |
Indolizidine Moiety Derivatization
The indolizidine moiety, including its stereochemistry and substitution, plays a critical role in the biological activity of tylophorine. nih.gov SAR studies have shown that the configuration at the C13a chiral center is a key determinant of potency.
Substitutions on the indolizidine ring have significant effects. For example, the presence of a hydroxyl group at the C14 position can enhance antiviral effects. nih.gov The stereochemistry of this substituent is also important; the C(14) S, C(13a) S configuration appears to be optimal for potent cytostatic activity. nih.gov Conversely, introducing a keto group at the C9 position has been found to render the analogues significantly less potent. nih.gov
Development of Simplified Phenanthroindolizidine Structures
To mitigate toxicity and improve drug-like properties, researchers have developed simplified analogues of tylophorine. nih.gov A common strategy involves formally opening one of the rings in the pentacyclic system.
Molecular and Cellular Mechanisms of Action of + S Tylophorine and Its Research Analogs
Impact on Macromolecule Biosynthesis
A primary mechanism of action for tylophorine (B1682047) is its ability to interfere with the fundamental processes of macromolecule synthesis, which is critical for cell growth and proliferation.
Research has identified tylophorine as an inhibitor of protein biosynthesis. nih.gov Studies have shown that its effects on cell cycle regulatory proteins, such as the rapid decrease in cyclin D1, are comparable to those of known protein synthesis inhibitors like cycloheximide (B1669411) (CHX). nih.gov This suggests that tylophorine's ability to halt cell proliferation is directly linked to its capacity to shut down the cell's protein production machinery. nih.gov This broad suppression of protein synthesis is a key aspect of its cytotoxic and anti-proliferative effects. researchgate.net
In addition to protein synthesis, tylophorine also affects the synthesis of nucleic acids. researchgate.net It has been demonstrated that tylophorine can inhibit DNA synthesis, a mechanism associated with the retardation of the S-phase of the cell cycle. researchgate.net By interfering with the replication of DNA, tylophorine effectively halts the cell's ability to prepare for division, contributing significantly to its anti-cancer activity.
Regulation of Cell Proliferation and Cell Death Pathways
(+)-(S)-Tylophorine exerts profound control over cell fate by inducing a halt in the cell division cycle and promoting programmed cell death, or apoptosis.
A hallmark of tylophorine's anti-cancer activity is its ability to induce cell cycle arrest, predominantly in the G1 phase. nih.govnih.gov This effect has been observed in various carcinoma cell lines, including HepG2 (liver), HONE-1 (nasopharyngeal), and NUGC-3 (gastric). nih.govresearchgate.netresearchgate.net The primary mechanism underlying this G1 arrest is the downregulation of cyclin A2 expression. nih.govresearchgate.netnih.gov Tylophorine treatment leads to a reduction in cyclin A2 protein levels, and overexpression of cyclin A2 can rescue cells from this tylophorine-induced arrest. nih.govresearchgate.net Further investigation has revealed that tylophorine enhances the binding of the c-Jun protein to the cyclin A2 promoter, which in turn reduces cyclin A2 expression and contributes to the G1 arrest. nih.gov Besides the dominant G1 arrest, tylophorine has also been shown to retard S-phase progression. researchgate.netresearchgate.net
Table 1: Effect of Tylophorine on Cell Cycle Progression in Carcinoma Cells
| Cell Line | Treatment | Primary Effect | Key Molecular Change | Reference |
| HepG2, HONE-1, NUGC-3 | Tylophorine | G1 Phase Arrest, S-Phase Retardation | Downregulation of Cyclin A2 | nih.govresearchgate.net |
| T47D Breast Cancer | Tylophorine | G1 Phase Accumulation | - | nih.gov |
| Carcinoma Cells | Tylophorine + Overexpressed c-Jun | Increased G1 Phase Arrest | c-Jun mediated downregulation of Cyclin A2 | nih.gov |
Tylophorine is a potent inducer of apoptosis in cancer cells. nih.gov Its mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c. This, in turn, leads to the formation of the apoptosome and the activation of initiator caspase-9. nih.gov Activated caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell. nih.gov Studies in T47D breast cancer cells have shown that treatment with tylophorine leads to increased expression of both caspase-3 and caspase-9. nih.gov Furthermore, tylophorine can also engage the extrinsic apoptotic pathway by enhancing the action of TNF-α, which leads to the activation of caspase-8. nih.gov
Table 2: Tylophorine's Role in Apoptosis Induction
| Cell Line | Apoptotic Mechanism | Key Proteins Activated | Reference |
| T47D Breast Cancer | Intrinsic & Extrinsic Pathways | Caspase-9, Caspase-3, Caspase-8 | nih.gov |
Disruption of Intracellular Signaling Cascades
The biological activities of tylophorine are mediated through its interference with complex intracellular signaling networks that are often dysregulated in disease states.
Research has elucidated that tylophorine treatment leads to an increase in the accumulation of the c-Jun protein, a component of the activator protein 1 (AP-1) transcription factor. nih.gov This elevation of c-Jun is not due to a single event but results from the modulation of two distinct and prolonged signaling pathways:
The NF-κB/PKCδ/MKK4/JNK cascade : This pathway leads to the phosphorylation of c-Jun by c-Jun N-terminal protein kinase (JNK), which increases the stability of the c-Jun protein by reducing its ubiquitination and subsequent degradation. nih.gov
The PI3K/PDK1/PP2A/eEF2 cascade : This pathway sustains the activity of eukaryotic elongation factor 2 (eEF2), thereby supporting the continued translation of c-Jun protein even during a state of global translational inhibition. nih.gov
Additionally, tylophorine and its derivatives have been shown to inhibit transcription mediated by nuclear factor kappaB (NF-κB) and activator protein-1 (AP-1). nih.gov This inhibition of key transcription factors involved in inflammation and cell survival contributes significantly to its anti-inflammatory and anti-cancer effects. Another critical target of tylophorine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By targeting VEGFR2 and its associated signaling pathways, tylophorine exerts potent anti-angiogenic effects, inhibiting the formation of new blood vessels that tumors require for growth and metastasis. nih.gov
Downregulation of NF-κB Signaling Pathway
The Nuclear Factor-kappaB (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, immune function, and cancer cell survival. nih.govnih.gov Research has identified the NF-κB pathway as a primary and highly sensitive target of (+)-(S)-Tylophorine and its analogs. nih.gov Studies comparing its effects on multiple signaling pathways revealed that NF-κB-mediated transcription is inhibited more potently than that of activator protein-1 (AP-1) or cyclic AMP response elements (CREs). nih.gov For instance, the tylophora alkaloid (-)-antofine, a structural analog, inhibited the NF-κB pathway with an IC50 of 7.3 ± 1.9 nM, which was approximately 20-fold more sensitive than its inhibition of the CRE and AP-1 pathways. nih.gov
The mechanism of inhibition by the tylophorine analog DCB-3503 involves the downregulation of nuclear phosphorylated p65, an essential component of the active NF-κB complex. nih.gov This effect is linked to the suppression and downregulation of nuclear IκB kinase alpha (IKKα), the enzyme responsible for p65 phosphorylation. nih.gov This potent modulation of NF-κB function is a key contributor to the compound's antitumor properties, particularly in cancers where high NF-κB activity is a critical driver. nih.gov
| Signaling Pathway | Inhibitory Concentration (IC50) of (-)-antofine | Selectivity |
| NF-κB | 7.3 ± 1.9 nM | Most sensitive pathway |
| AP-1 | 135 ± 16 nM | Lower sensitivity |
| CRE | 167 ± 42 nM | Lower sensitivity |
| GRE | 24 ± 0.5 nM | Moderate sensitivity |
| This table presents the IC50 values for the inhibition of various signaling pathways by the tylophorine analog (-)-antofine, highlighting the high selectivity for the NF-κB pathway. nih.gov |
c-Jun-Mediated Transcriptional Regulation
Research has elucidated two distinct signaling cascades responsible for this effect:
Increased Protein Stability: Tylophorine activates an NF-κB/PKCδ/JNK signaling cascade. nih.gov This leads to the phosphorylation of the c-Jun protein by c-Jun N-terminal protein kinase (JNK), which increases its stability by reducing its ubiquitin-dependent degradation. oup.comnih.gov
Sustained Protein Translation: The compound also activates a PI3K/PDK1/PP2A/eEF2 pathway, which sustains the activity of eukaryotic elongation factor 2 (eEF2). nih.gov This allows for the continued translation of c-Jun protein even amidst a general blockade of global protein synthesis. oup.comnih.gov
The elevated levels of c-Jun protein play a crucial role in tylophorine's anticancer activity. The accumulated c-Jun alters the expression of its target genes, notably downregulating cyclin A2 expression. oup.comnih.gov This downregulation is a primary contributor to the G1 phase cell cycle arrest observed in cancer cells treated with tylophorine. oup.comresearchgate.net
Targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Pathway
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. nih.govnih.govmdpi.com (+)-(S)-Tylophorine has been identified as a direct inhibitor of the VEGFR2 signaling pathway, thereby exerting potent antiangiogenic effects. nih.govnih.gov
Studies have shown that tylophorine significantly inhibits key processes in VEGF-induced angiogenesis, including the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov The underlying mechanism is the direct inhibition of VEGFR2 tyrosine kinase activity. nih.govnih.gov An in vitro kinase assay determined the IC50 value for tylophorine's inhibition of VEGFR2 kinase activity to be approximately 9.2 μM. nih.gov Molecular docking simulations further support this finding, indicating that tylophorine can form hydrogen bonds and aromatic interactions within the ATP-binding region of the VEGFR2 kinase domain, thus blocking its function. nih.govnih.gov This targeted disruption of the VEGF/VEGFR2 axis makes tylophorine a viable candidate for anti-angiogenesis therapies. nih.gov
| Parameter | Finding | Reference |
| Target | VEGFR2 Tyrosine Kinase | nih.govnih.gov |
| Mechanism | Direct inhibition of kinase activity | nih.gov |
| IC50 Value | ~ 9.2 μM | nih.gov |
| Binding Site | ATP-binding region of the kinase unit | nih.govnih.gov |
| Cellular Effects | Inhibition of endothelial cell proliferation, migration, and tube formation | nih.gov |
This table summarizes the key research findings on the interaction between (+)-(S)-Tylophorine and the VEGFR2 pathway.
Effects on Cell Differentiation Processes
Induction of Cancer Cell Differentiation (e.g., HepG2 cells)
In addition to inhibiting cell proliferation, (+)-(S)-Tylophorine and its analogs can induce differentiation in certain cancer cells, representing an alternative mechanism for halting tumor progression. medchemexpress.comnih.gov This effect has been noted particularly in human hepatocellular carcinoma (HepG2) cells. medchemexpress.com Treatment with tylophorine analogs leads to biochemical changes indicative of a more differentiated state. Specifically, these compounds can induce an increase in the expression of albumin, a protein produced by mature liver cells, while simultaneously inhibiting the expression of α-fetoprotein, a marker associated with immature or cancerous liver cells. medchemexpress.com This suggests that tylophorine can steer cancer cells toward a more mature, less malignant phenotype. medchemexpress.com Some studies have noted that the growth inhibition caused by tylophorine analogs can lead to cancer cell differentiation rather than immediate cell death. nih.gov
Structure Activity Relationship Sar and Rational Design Principles for + S Tylophorine Analogs
Critical Structural Features for Biological Potency and Selectivity
The fundamental architecture of tylophorine (B1682047) is critical for its biological activity. SAR studies have consistently identified two primary components as indispensable: the rigid, planar phenanthrene (B1679779) ring system and the non-planar indolizidine ring.
The Phenanthrene Moiety : The extensive aromatic system of the phenanthrene core is considered a prerequisite for potent cytotoxicity. nih.gov This rigid structure is believed to facilitate intercalation or binding with biological targets.
The Indolizidine Moiety : The non-planar conformation of the indolizidine ring is crucial for biological effects, including anti-inflammatory and antiviral activities. nih.gov Increasing the rigidity and planarity of this part of the molecule has been shown to significantly diminish bioactivity. nih.gov
The Nitrogen Atom : The unshared pair of electrons on the nitrogen atom within the indolizidine ring is thought to be vital for its activity, likely through interactions with target proteins. mdpi.com Modifications that result in a positively charged nitrogen, such as N-oxide formation or quaternization, lead to a substantial loss of function. mdpi.com
Stereochemical Influence on Pharmacological Activity (e.g., S- vs. R-enantiomers)
The naturally occurring enantiomer is (R)-tylophorine; however, the unnatural (+)-(S)-enantiomer has demonstrated greater potency in inhibiting cancer cell growth. nih.gov Comparative studies have shown a significant difference in the cytotoxicity between the enantiomers. For instance, the (−)-(R)-configured enantiomer of tylophorine exhibited an approximately 3- to 4-fold decrease in cytotoxicity compared to the (+)-(S)-enantiomer. nih.gov This highlights that the specific spatial orientation of the indolizidine ring relative to the phenanthrene plane is critical for optimal target binding and subsequent biological response.
| Enantiomer | Relative Cytotoxicity | Effect on Foxp3 Expression | Reference |
| (+)-(S)-Tylophorine | More potent | Inhibitory | nih.govnih.govnih.gov |
| (−)-(R)-Tylophorine | 3-4 fold less potent | Slightly promoting | nih.govnih.gov |
Impact of Substituents on the Phenanthrene Moiety
Modifications to the substitution pattern on the phenanthrene rings (A, B, and C rings) have a profound impact on the potency and selectivity of tylophorine analogs. The number, type, and position of these substituents can modulate the electronic properties and steric profile of the molecule.
SAR studies have revealed that hydroxyl and alkoxyl groups on the phenanthrene unit are generally required for activity. nih.gov
Positions 3, 6, and 7 : Methoxy (B1213986) groups at positions C-3 and C-6 appear to enhance anti-tumor potential. mdpi.com Furthermore, introducing a hydroxyl group at the C-7 position has been found to be a favorable modification for maintaining or increasing antiproliferative activity. nih.gov
Position 2 : Adding a methoxy substituent at the C-2 position has been shown to decrease antiviral activity. nih.gov
Position 9 : Introduction of a carbonyl group at the C-9 position also leads to a reduction in antiviral potency. nih.gov
The strategic placement of substituents can fine-tune the biological activity, suggesting that specific interactions with the target binding site are governed by the substitution pattern on this aromatic scaffold. nih.gov
Role of the Indolizidine Ring Conformation and Substitutions
The indolizidine portion (D and E rings) of tylophorine is not merely a structural linker but plays an active role in the molecule's pharmacological effects. Its conformation and substitution are critical determinants of activity.
As noted, the non-planar structure of the indolizidine moiety is essential. nih.gov Specific substitutions on this ring system can further enhance biological properties, particularly in vivo.
C-14 Hydroxylation : The introduction of a hydroxyl group at the C-14 position of the indolizidine ring is a key modification. mdpi.comresearchgate.net While C-14 hydroxylation may not always increase, and can sometimes slightly decrease, potency in in vitro antiproliferative assays, it is a favorable structural feature for improving in vivo efficacy. nih.gov Analogs such as DCB-3503, which possess a C-14 hydroxyl group, are more effective at reducing tumor growth in animal models compared to (S)-tylophorine itself. nih.gov This is thought to be due to improved pharmacokinetic properties. nih.gov The stereochemistry of this hydroxyl group is also important, with the C(14)S, C(13a)S configuration being suggested as potentially optimal. nih.gov
Planarity and Charge : Alterations that flatten the indolizidine ring or introduce a permanent positive charge on the nitrogen atom are highly detrimental to activity. mdpi.com This underscores the importance of both the specific 3D shape and the electron-donating capability of the nitrogen for biological function. mdpi.com
Strategic Modifications to Enhance Activity or Modulate Specific Mechanisms
Rational design strategies have been employed to create tylophorine analogs with enhanced therapeutic potential by improving properties such as water solubility and target specificity, or by reducing side effects.
Improving Water Solubility : A significant challenge with tylophorine is its low water solubility. One successful strategy to overcome this has been salinization. The formation of salt derivatives, such as tylophorine malate (B86768) and succinate, enhances water solubility and has been shown to improve and sustain the efficacy of the compounds. nih.govnih.govresearchgate.net
Reducing CNS Toxicity : The lipophilic nature of tylophorine allows it to cross the blood-brain barrier, which has been associated with central nervous system (CNS) toxicity in some analogs like tylocrebrine. nih.govmdpi.com To mitigate this, efforts have focused on increasing the polarity of the molecules. This has been approached by introducing polar groups like hydroxyl or amino functions, or by developing highly polar prodrugs designed to have limited penetration across the blood-brain barrier. mdpi.comnih.gov
Phenanthrene-Based Tylophorine (PBT) Analogs : Simplified analogs have been created by opening the D-ring to remove the chiral center. nih.gov These "phenanthrene-based tylophorine" (PBT) derivatives are often easier to synthesize, allowing for broader exploration of SAR. nih.gov While these structural analogs often exhibit significant cytotoxicity, their mechanism of action may differ from that of the parent pentacyclic compounds. nih.govnih.gov
Comparative SAR Studies with Related Alkaloids (e.g., Phenanthroquinolizidines)
Comparing the SAR of phenanthroindolizidines (five-membered E ring, like tylophorine) with phenanthroquinolizidines (six-membered E ring, like cryptopleurine) provides further insight into the structural requirements for activity. Both classes share the phenanthrene core but differ in the size of the terminal nitrogen-containing ring.
Analytical and Investigational Methodologies Utilizing + S Tylophorine D8 in Research
Applications in Mass Spectrometry-Based Assays for Quantitative Analysis and Tracing
Mass spectrometry (MS) is a cornerstone of modern bioanalytical research, and the use of stable isotope-labeled compounds like (+)-(S)-Tylophorine-d8 is integral to achieving high levels of accuracy and precision.
In preclinical pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, accurate quantification of the analyte in biological matrices is paramount. this compound is an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays designed to measure the concentration of (+)-(S)-Tylophorine. texilajournal.comclearsynth.com
The primary advantage of using a deuterated internal standard is that it co-elutes with the unlabeled analyte during chromatographic separation, experiencing similar extraction recovery and ionization effects in the mass spectrometer's source. researchgate.net This co-elution minimizes variability introduced during sample preparation and analysis, leading to more reliable and reproducible quantification. wisdomlib.org The mass difference of 8 Daltons between this compound and the parent compound allows for their simultaneous detection and differentiation by the mass spectrometer.
Table 1: Hypothetical Pharmacokinetic Parameters of (+)-(S)-Tylophorine in Rat Plasma Determined Using this compound as an Internal Standard
| Parameter | Unit | Value |
|---|---|---|
| Cmax (Maximum Concentration) | ng/mL | 150 |
| Tmax (Time to Cmax) | h | 1.5 |
| AUC (Area Under the Curve) | ng·h/mL | 750 |
| t1/2 (Half-life) | h | 4.2 |
| CL (Clearance) | L/h/kg | 0.8 |
This table represents illustrative data that could be obtained from a preclinical pharmacokinetic study. The use of a deuterated internal standard like this compound is crucial for the accuracy of these measurements.
Understanding the metabolic fate of a compound is a critical aspect of drug development. Stable isotope labeling with compounds like this compound is a powerful strategy for metabolic profiling and the identification of novel metabolites. tandfonline.comacs.org When a biological system is dosed with a mixture of the deuterated and non-deuterated compound, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference of the incorporated deuterium (B1214612) atoms. frontiersin.org This "isotope signature" provides a clear indication of which signals in a complex biological matrix are drug-related.
This approach simplifies the identification of metabolites in complex matrices such as cell lysates and animal tissues, as it allows for the differentiation of drug-derived compounds from endogenous molecules. nih.gov High-resolution mass spectrometry can then be used to determine the elemental composition of the potential metabolites, and tandem mass spectrometry (MS/MS) can provide structural information for their definitive identification.
Table 2: Putative Metabolites of (+)-(S)-Tylophorine Identified in Rat Liver Microsomes Using a (+)-(S)-Tylophorine/(+)-(S)-Tylophorine-d8 Cocktail
| Metabolite | Proposed Biotransformation | Mass Shift (Da) |
|---|---|---|
| M1 | O-Demethylation | 8 |
| M2 | Hydroxylation | 8 |
| M3 | N-Oxidation | 8 |
This interactive table illustrates how the consistent mass shift observed when using a deuterated analog helps in the confident identification of drug-related metabolites from complex biological samples.
Deuterium Exchange and Labeling for Mechanistic Studies
The substitution of hydrogen with deuterium can provide profound insights into the mechanisms of chemical reactions and biological processes.
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes. symeres.com By strategically placing deuterium atoms on a molecule like (+)-(S)-Tylophorine, researchers can probe the rate-determining steps of its metabolism. If a C-H bond containing a deuterium atom is broken in the rate-limiting step of an enzymatic reaction, the reaction will proceed more slowly compared to the non-deuterated compound. This is a primary KIE and its observation can provide strong evidence for the involvement of that specific C-H bond in the reaction mechanism.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that can be employed to study enzyme mechanisms. nih.govthermofisher.com While not directly using a pre-labeled compound like this compound, the principles of deuterium exchange are central. HDX-MS measures the rate at which backbone amide hydrogens in a protein exchange with deuterium from a deuterated solvent. springernature.com This provides information about the protein's conformation and dynamics, and how these are affected by the binding of a ligand like (+)-(S)-Tylophorine.
Understanding how a drug interacts with its biological target is fundamental to medicinal chemistry. Deuterated compounds can be used to probe these interactions. For instance, if (+)-(S)-Tylophorine binds to a target protein, HDX-MS can be used to identify the specific regions of the protein that are involved in the binding interface. nih.gov Upon binding, these regions often become less accessible to the deuterated solvent, resulting in a slower rate of deuterium uptake, which can be precisely measured by mass spectrometry. nih.gov
Furthermore, deuterium labeling can be used in combination with computational modeling to refine the understanding of drug-target interactions. nih.gov The experimental data from techniques like HDX-MS can provide constraints for molecular docking and dynamics simulations, leading to more accurate models of the drug-receptor complex.
Advanced NMR Spectroscopy for Structural and Dynamic Insights of Deuterated Variants
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and dynamics of molecules. The introduction of deuterium can significantly enhance the information obtained from NMR experiments. wikipedia.org
Deuterium has a nuclear spin of 1, which is different from the spin of 1/2 for protons. This difference has several consequences for NMR spectroscopy. One major advantage is that the replacement of protons with deuterons can simplify complex proton NMR spectra by removing signals and scalar couplings, which can aid in the assignment of the remaining proton signals.
Solid-state deuterium NMR is particularly powerful for studying the dynamics of molecules in ordered or semi-ordered environments, such as lipid membranes. wikipedia.org By analyzing the quadrupolar splitting in the deuterium NMR spectrum, information about the orientation and mobility of the C-D bond vector can be obtained. This can provide insights into how a molecule like this compound interacts with and orients within a biological membrane.
Another application is in the study of tautomerism and hydrogen bonding, where deuterium isotope effects on 13C chemical shifts can be a sensitive probe of these phenomena. nih.gov The natural abundance of deuterium is very low, so isotopically enriched compounds are necessary for these types of studies. iaea.org
Table 3: Comparison of Selected 1H NMR Chemical Shifts for (+)-(S)-Tylophorine and a Hypothetical Partially Deuterated Analog in CDCl3
| Proton | (+)-(S)-Tylophorine (ppm) | (+)-(S)-Tylophorine-d4 (ppm) |
|---|---|---|
| H-1 | 6.85 | 6.85 |
| H-4 | 7.20 | 7.20 |
| H-8 | 7.50 | 7.50 |
| H-11 | 3.90 | Signal Absent |
| H-12 | 2.80 | Signal Absent |
| H-13 | 3.10 | Signal Absent |
This table illustrates how selective deuteration can simplify a proton NMR spectrum, aiding in the structural elucidation and assignment of proton signals.
High-Resolution NMR for Confirmation of Deuterium Incorporation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is the primary method for verifying the successful incorporation of deuterium atoms into a target compound like this compound. The process involves comparing the NMR spectra of the deuterated compound with its non-deuterated (protium) analogue.
The confirmation of deuteration relies on several key principles of NMR spectroscopy. In ¹H NMR (proton NMR) spectroscopy, the substitution of a proton (¹H) with a deuteron (B1233211) (²H) results in the disappearance of the corresponding signal at that proton's characteristic chemical shift. nih.gov This is because ²H nuclei are typically not observed in standard ¹H NMR experiments. Therefore, the absence of specific proton resonances in the ¹H NMR spectrum of this compound, which are present in the spectrum of (+)-(S)-Tylophorine, provides direct evidence of deuterium incorporation at those specific sites.
| Position in Tylophorine (B1682047) Structure | Expected ¹H Chemical Shift (ppm) in (+)-(S)-Tylophorine (Hypothetical) | Expected Signal in ¹H NMR of this compound (Assuming Deuteration at this Site) | Rationale for Change |
|---|---|---|---|
| Aromatic Proton H-1 | ~7.8 | Signal Absent | Replacement of ¹H with ²H. |
| Methoxy (B1213986) Protons (-OCH₃) | ~4.0 | Signal Present (as -OCH₃) or Absent (as -OCD₃) | Signal remains if methoxy groups are not deuterated; disappears if they are the sites of labeling. |
| Aliphatic Proton H-13a | ~4.2 | Signal Absent | Replacement of ¹H with ²H. |
| Pyrrolidine Ring Protons | ~2.0-3.5 | Signals Absent or Reduced in Integration | Replacement of specific ¹H atoms with ²H leads to disappearance of corresponding signals. |
Isotope-Edited/Filtered NMR Experiments for Ligand-Protein Interaction Studies
Isotopically labeled ligands such as this compound are invaluable for studying interactions with biological macromolecules, particularly proteins, using advanced NMR techniques. whiterose.ac.uk Isotope-edited and isotope-filtered NMR experiments are designed to simplify complex spectra and specifically probe the ligand-protein interface. researchgate.net These methods exploit the presence of the deuterium labels on the ligand to distinguish its signals from the thousands of overlapping signals from a much larger protein.
In an isotope-filtered experiment, the NMR pulse sequence is designed to "filter out" signals from protons attached to deuterium, effectively making the ligand invisible in the ¹H spectrum. This allows for the unambiguous observation of the protein's signals. By comparing the protein's spectrum in the presence and absence of the deuterated ligand, one can identify which of the protein's amino acid residues are affected by binding—a technique known as chemical shift perturbation mapping. duke.edunih.gov Residues with significant chemical shift changes are presumed to be at or near the binding interface. nih.gov
Conversely, in an isotope-edited experiment, the pulse sequence is set to selectively observe only the protons on the deuterated ligand or the protons on the protein that are in close spatial proximity to the ligand (via the Nuclear Overhauser Effect, NOE). This allows for the determination of the ligand's bound conformation and its specific orientation within the protein's binding pocket. duke.edu The use of a deuterated ligand is particularly advantageous as it reduces the number of proton signals from the ligand itself, simplifying the NOE spectrum and making the intermolecular NOEs between the ligand and the protein easier to identify.
| NMR Technique | Labeling Scheme | Information Obtained | Primary Application |
|---|---|---|---|
| Isotope-Filtered NOESY | ¹⁵N-labeled protein + this compound | Intermolecular NOEs between the ligand and protein. | Determining the 3D structure of the ligand-protein complex. |
| Chemical Shift Perturbation (¹H-¹⁵N HSQC) | ¹⁵N-labeled protein + this compound | Identification of protein residues at the binding interface. | Mapping the ligand binding site on the protein surface. duke.edu |
| Saturation Transfer Difference (STD) NMR | Unlabeled protein + this compound | Identifies which parts of the ligand are in close contact with the protein. | Epitope mapping of the ligand. |
Chromatographic Separation Techniques in Research Analysis (e.g., HPLC)
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental to the research and analysis of compounds like (+)-(S)-Tylophorine and its deuterated analogues. researchgate.net HPLC is routinely used for the purification of synthetic products, for the quantification of the compound in various matrices, and for assessing its purity.
In the context of this compound research, reversed-phase HPLC (RP-HPLC) is a commonly employed method. This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by increasing the proportion of the organic solvent in the mobile phase. A UV detector is often used for detection, as the phenanthrene (B1679779) chromophore of tylophorine absorbs strongly in the UV region.
Furthermore, chiral HPLC is essential for analyzing the enantiomeric purity of (+)-(S)-Tylophorine. nih.gov Since biological activity is often highly dependent on stereochemistry, ensuring that the synthesized material is of the correct (S) configuration and has a high enantiomeric excess is critical. Chiral HPLC uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers of tylophorine and thus separate them. The use of this compound as an internal standard in quantitative analyses (e.g., by LC-MS) is another key application, as its chromatographic behavior is nearly identical to the unlabeled compound, but it can be distinguished by its mass.
| Parameter | Condition | Purpose |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography System | Separation and quantification. |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Isocratic or Gradient of Acetonitrile and Water (with 0.1% formic acid) | Elution of the analyte from the column. Formic acid helps in protonating the analyte for better peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and retention time. |
| Detection | UV Absorbance at ~260 nm | Quantification based on the analyte's UV absorption. |
| Injection Volume | 10 µL | Standardized amount of sample introduced for analysis. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
Computational and Theoretical Studies on + S Tylophorine and Its Interactions
Molecular Docking Simulations for Ligand-Target Interactions (e.g., VEGFR2 ATP-binding region)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a key target of (+)-(S)-Tylophorine in its antiangiogenic and antitumor activities. nih.govnih.gov
Docking simulations have been employed to elucidate the binding pattern of tylophorine (B1682047) within the kinase domain of VEGFR2. nih.gov These simulations revealed that tylophorine binds within the ATP-binding pocket, a critical region for the receptor's kinase activity. nih.gov The calculated binding affinity for this interaction was found to be -7.00 Kcal/mol. nih.gov The analysis identified specific amino acid residues within the VEGFR2 ATP-binding site that are crucial for the stable binding of the tylophorine ligand. A significant interaction is a hydrogen bond formed between tylophorine and the amino acid residue His879. nih.gov Additionally, several other residues are actively involved in stabilizing the complex through various non-covalent interactions. nih.gov These findings suggest that tylophorine exerts its inhibitory effect by competing with ATP for this binding site, thereby blocking the downstream signaling pathways that lead to angiogenesis. nih.govnih.gov
| Parameter | Value/Residues | Reference |
|---|---|---|
| Target Protein | VEGFR2 Kinase Domain | nih.gov |
| Binding Site | ATP-binding pocket | nih.gov |
| Binding Affinity | -7.00 Kcal/mol | nih.gov |
| Key Interacting Residues | Lys868, Leu870, His879, Leu882, Leu912 | nih.gov |
| Hydrogen Bond Formation | His879 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are invaluable for predictive design, allowing for the in silico screening of novel compounds and guiding the synthesis of more potent analogues.
A QSAR study was conducted on a series of 52 phenanthrine-based tylophorine derivatives (PBTs) to model their anticancer activity. nih.gov The study utilized chemical topological descriptors, which quantify various aspects of molecular structure, in conjunction with the k-nearest neighbor (kNN) machine learning method to build the predictive models. nih.gov To ensure the robustness and predictive power of the resulting models, several validation protocols were implemented. The models were deemed acceptable only if they met stringent statistical criteria, including a leave-one-out cross-validated R² (q²) greater than 0.5 for the training sets and a correlation coefficient R² greater than 0.6 for the external test sets. nih.gov These validated QSAR models provide a framework for understanding which structural features are critical for the anticancer activity of tylophorine derivatives and can be used to predict the efficacy of new, unsynthesized analogues. nih.gov
| QSAR Study Parameter | Description/Value | Reference |
|---|---|---|
| Compound Class | Phenanthrine-based tylophorine derivatives (PBTs) | nih.gov |
| Number of Compounds | 52 | nih.gov |
| Modeling Method | k-Nearest Neighbor (kNN) with topological descriptors | nih.gov |
| Validation Criterion (Training Set) | Leave-one-out cross-validated R² (q²) > 0.5 | nih.gov |
| Validation Criterion (Test Set) | Correlation Coefficient (R²) > 0.6 | nih.gov |
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, DFT calculations are a powerful tool for elucidating reaction mechanisms, determining the geometries of transition states, and calculating the energy barriers of chemical reactions. mdpi.comunimib.it This provides a microscopic understanding of reaction pathways, selectivity, and kinetics. unimib.it
While the synthesis of (+)-(S)-Tylophorine has been achieved through various routes, including those employing the Pictet-Spengler reaction, specific studies utilizing DFT to elucidate the mechanisms of these synthetic steps are not prominently detailed in the reviewed literature. nih.govacs.org However, DFT is a standard and widely applied methodology for such investigations in the synthesis of complex natural products. mdpi.combenthamdirect.comresearchgate.net For a given synthetic transformation in the synthesis of tylophorine, DFT calculations could be used to:
Map the potential energy surface of the reaction.
Identify the lowest-energy reaction pathway.
Calculate the activation energies for competing pathways, thus explaining observed regioselectivity or stereoselectivity.
Visualize the structure of short-lived intermediates and transition states that are difficult to observe experimentally.
By applying DFT, chemists can gain a deeper understanding of the factors controlling the reaction, which can aid in optimizing reaction conditions and designing more efficient synthetic routes to (+)-(S)-Tylophorine and its analogues. unimib.it
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations offer a dynamic view, revealing the stability of the complex, conformational changes in both the ligand and the protein, and the role of solvent molecules. nih.govmdpi.com
Following the initial prediction of the binding pose of (+)-(S)-Tylophorine in the VEGFR2 active site via molecular docking, MD simulations represent the logical next step for a more comprehensive analysis. nih.govmdpi.com Although specific MD simulation studies focused exclusively on the (+)-(S)-Tylophorine-VEGFR2 complex were not identified in the provided search results, the application of this technique is standard in drug discovery to validate docking results. mdpi.comswinburne.edu.au An MD simulation would assess the stability of the key interactions predicted by docking, such as the hydrogen bond with His879, over a simulated time period (nanoseconds to microseconds). nih.govnih.gov This analysis would confirm whether the binding pose is maintained or if the ligand undergoes significant conformational shifts. Furthermore, MD simulations can be used to perform more rigorous calculations of binding free energy, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. swinburne.edu.au
Chemoinformatic Approaches for Database Mining and Analogue Discovery
Chemoinformatics combines chemistry, computer science, and information technology to address chemical problems, particularly in the context of drug discovery. Key applications include the storage and retrieval of chemical information, virtual screening of large compound libraries, and the design of novel compounds with desired properties. scienceopen.comscienceopen.com
Validated QSAR models, as described in section 7.2, serve as powerful tools for chemoinformatic applications like database mining and virtual screening. nih.gov In one study, QSAR models developed for tylophorine derivatives were used to screen a database for new potential anticancer agents. nih.gov This in silico screening process identified ten structurally diverse "hit" compounds that were predicted to be active. Subsequent experimental testing of these compounds confirmed that eight of them were indeed active, resulting in a remarkably high hit rate of 80%. nih.gov This success underscores the utility of combining QSAR modeling with virtual screening to efficiently identify novel, active chemical scaffolds. nih.gov Other chemoinformatic methods, such as pharmacophore-based screening, are also widely used to search large databases for compounds that possess the key structural features required for binding to a specific target, such as VEGFR-2. swinburne.edu.auresearchgate.netmdpi.com
| Virtual Screening Parameter | Value/Result | Reference |
|---|---|---|
| Screening Method | Validated QSAR models | nih.gov |
| Goal | Discovery of novel tylophorine derivatives as anticancer agents | nih.gov |
| Number of Hits Selected for Testing | 10 | nih.gov |
| Number of Confirmed Active Hits | 8 | nih.gov |
| Hit Rate | 80% | nih.gov |
| Highest Potency of Active Hit (EC₅₀) | 1.8 µM | nih.gov |
Future Directions and Research Perspectives in + S Tylophorine D8 Investigations
Elucidation of Undiscovered Molecular Targets and Off-Targets
The full spectrum of molecular interactions for (+)-(S)-Tylophorine is not completely understood. While its effects on targets like the NF-κB signaling pathway and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are known, future research will focus on identifying novel binding partners to explain its diverse biological activities. nih.govmdpi.com The identification of these targets is crucial for understanding its mechanism of action and potential for side effects. nih.gov
The use of (+)-(S)-Tylophorine-d8 is instrumental in these discovery efforts. In techniques such as quantitative proteomics and cellular thermal shift assays (CETSA), this compound serves as a stable isotope-labeled internal standard. This allows for the precise and accurate quantification of the parent compound in complex biological matrices, which is essential for correlating target engagement with cellular effects and distinguishing genuine interactions from non-specific binding.
Development of Novel Synthetic Routes with Improved Efficiency and Enantioselectivity
The potent biological activity of (+)-(S)-Tylophorine has driven significant efforts toward its total synthesis. A key challenge remains the development of routes that are both highly efficient and stereoselective, ensuring the production of the desired (S)-enantiomer, which is often more active than its (R)-counterpart. nih.gov Future research will continue to explore innovative synthetic strategies to improve yield, reduce the number of steps, and achieve higher enantiomeric excess. rsc.orgacs.orgnih.gov
The synthesis of this compound would be achieved by modifying these advanced synthetic routes, likely by incorporating deuterated starting materials or reagents at a suitable stage. synmr.inmdpi.comumsl.edu Therefore, improvements in the synthesis of the parent compound directly translate to more efficient and cost-effective production of its deuterated analog, making this vital research tool more accessible for pharmacokinetic and mechanistic studies.
| Synthetic Strategy for (+)-(S)-Tylophorine | Key Features | Reference |
|---|---|---|
| Enantioselective Intramolecular Alkene Carboamination | Utilizes a copper(II)-catalyzed reaction to construct the chiral indolizidine ring. Accomplished in eight steps from commercially available 3,4-dimethoxybenzyl alcohol. | nih.govnih.gov |
| Catalytic Asymmetric Allylation | Features a one-pot DMAP-promoted isocyanate formation and Lewis acid-catalyzed intramolecular cyclization sequence. | rsc.org |
| One-Pot Intramolecular Cascade Sequence | Employs a Schmidt/Bischler–Napieralski/Imine-reduction cascade, achieving a 48% overall yield with over 99% enantiomeric excess. | acs.org |
| Palladium-Catalyzed Carboamination | A key step involves this reaction to construct the racemic 2-(arylmethyl)pyrrolidine intermediate, which is then elaborated to tylophorine (B1682047). | researchgate.net |
| Gram-Scale Protecting-Group-Free Route | Focuses on operational simplicity and scalability, using key steps like decarboxylation and a Clemmensen reduction. | thieme-connect.com |
Exploration of New Preclinical Therapeutic Applications beyond Oncology and Inflammation
While extensively studied for its anticancer and anti-inflammatory properties, the therapeutic potential of (+)-(S)-Tylophorine extends to other areas. nih.govresearchgate.net Emerging research has highlighted its promising activity as an antiviral, immunosuppressive, and anti-allergic agent. nih.govnih.govsajeb.org Future preclinical investigations will aim to validate these activities in various disease models.
A critical component of this research is the characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This compound is indispensable for these pharmacokinetic (PK) studies. clearsynth.comkcasbio.com By serving as an internal standard in LC-MS/MS assays, it enables the reliable quantification of the drug in plasma, tissues, and other biological fluids, providing essential data for establishing the viability of new therapeutic applications.
| Potential Therapeutic Application | Observed Effects and Research Focus | Reference |
|---|---|---|
| Antiviral | Activity reported against coronaviruses (including SARS-CoV and SARS-CoV-2), Tobacco Mosaic Virus (TMV), and Hepatitis C Virus (HCV). Future work will explore mechanisms and in vivo efficacy. | nih.govnih.govacs.orgresearchgate.net |
| Immunosuppressive | Demonstrated immunosuppressive effects on T cell-mediated responses. Some synthetic derivatives have been shown to promote the expression of Foxp3, a key transcription factor for regulatory T cells. | nih.govnih.gov |
| Anti-allergic | Activity is linked to immunosuppressive effects and potential mast cell degranulation inhibition. | nih.govnih.gov |
| Antimicrobial & Antifungal | Broadly cited as a potential activity, requiring further systematic investigation against various pathogens. | nih.govresearchgate.net |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully comprehend the complex biological impact of (+)-(S)-Tylophorine, a systems biology approach is necessary. nih.govresearchgate.net Future research will increasingly integrate multiple 'omics' platforms—including genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of the drug's mechanism of action. frontiersin.org This approach can reveal how the compound modulates entire networks and pathways, rather than just single targets, leading to a more complete understanding of its therapeutic effects and potential toxicities. researchgate.netslideshare.net
In these multi-omics studies, particularly in proteomics and metabolomics, precise quantification is key. This compound is the gold standard for use as an internal standard to accurately measure the concentration of the parent compound in the analyzed samples. This allows researchers to build robust quantitative models that correlate specific drug concentrations with downstream changes in protein and metabolite levels, providing a comprehensive and mechanistically detailed picture of the drug's activity.
Design and Synthesis of Next-Generation Analogues with Tuned Biological Profiles and Improved Physicochemical Properties for Research Purposes
Despite its potent activity, the therapeutic development of (+)-(S)-Tylophorine has been hampered by issues such as poor water solubility and potential for central nervous system (CNS) side effects. researchgate.netnih.gov A major focus of future research is the design and synthesis of next-generation analogues that retain or enhance the desired biological activity while improving physicochemical properties. nih.govresearchgate.netmdpi.com Goals include increasing polarity to limit blood-brain barrier penetration, improving solubility for better formulation, and fine-tuning the structure-activity relationship (SAR) to enhance selectivity and reduce off-target effects. nih.govnih.gov
The evaluation of these new analogues requires rigorous and standardized testing. This compound serves as an essential benchmark in these studies. It is used as the internal standard for the parent compound in comparative pharmacokinetic and metabolic stability assays. This allows researchers to accurately assess whether newly designed analogues offer genuine improvements in their physicochemical and ADME profiles relative to the original lead compound, guiding the selection of candidates with the highest potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
